
4H-1-Benzopyran-4-one, 8-bromo-6-methyl-2-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 8-bromo-6-methyl-2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-bromo-6-methyl-2-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4H-1-Benzopyran-4-one, followed by methylation and subsequent introduction of the tetrazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 8-bromo-6-methyl-2-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom at the 8th position can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 8-bromo-6-methyl-2-(1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 8-bromo-6-methyl-2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the tetrazole ring can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the bromine, methyl, and tetrazole substituents.
8-Bromo-4H-1-Benzopyran-4-one: Similar structure but lacks the methyl and tetrazole groups.
6-Methyl-4H-1-Benzopyran-4-one: Contains the methyl group but lacks the bromine and tetrazole groups.
2-(1H-Tetrazol-5-yl)-4H-1-Benzopyran-4-one: Contains the tetrazole ring but lacks the bromine and methyl groups.
Uniqueness
4H-1-Benzopyran-4-one, 8-bromo-6-methyl-2-(1H-tetrazol-5-yl)- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group and tetrazole ring contribute to its biological activity and binding affinity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
38243-73-1 |
|---|---|
Fórmula molecular |
C11H7BrN4O2 |
Peso molecular |
307.10 g/mol |
Nombre IUPAC |
8-bromo-6-methyl-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C11H7BrN4O2/c1-5-2-6-8(17)4-9(11-13-15-16-14-11)18-10(6)7(12)3-5/h2-4H,1H3,(H,13,14,15,16) |
Clave InChI |
ZZKLEPZCFSNQQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)Br)OC(=CC2=O)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




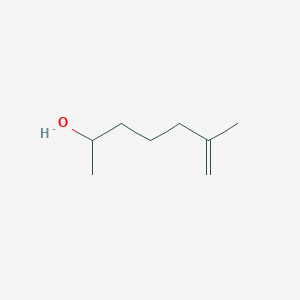
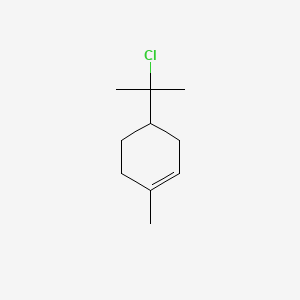

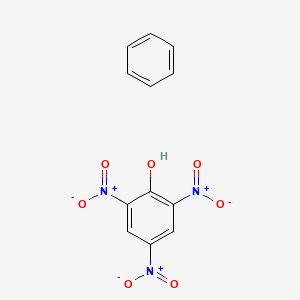
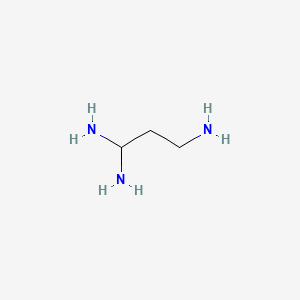
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)
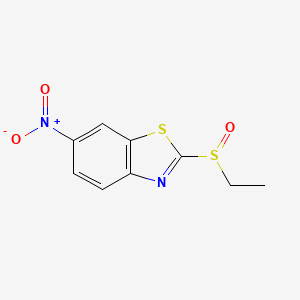
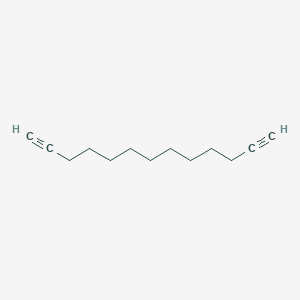
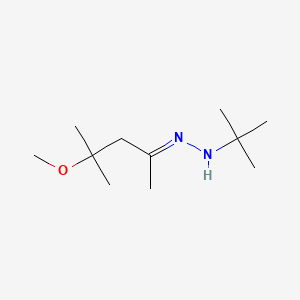
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
